molecular formula C8H4N2 B1620646 3-Isocyanobenzonitrile CAS No. 216063-63-7

3-Isocyanobenzonitrile

Cat. No.: B1620646
CAS No.: 216063-63-7
M. Wt: 128.13 g/mol
InChI Key: BEWBGNAWQZLVMP-UHFFFAOYSA-N
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Description

Contextualization within Isocyanide Chemistry

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group -N⁺≡C⁻. wikipedia.org They are isomers of the more common nitriles (-C≡N). wikipedia.org The isocyanide carbon atom possesses a unique electronic structure, exhibiting both nucleophilic and electrophilic character, a feature that underpins its diverse reactivity. researchgate.netorganic-chemistry.org This dual reactivity allows isocyanides to engage in reactions that are not accessible to many other functional groups, making them powerful reagents in organic synthesis. researchgate.net

Isocyanides are generally stable under basic conditions but are sensitive to acid, hydrolyzing to formamides. wikipedia.orgscienceinfo.com Their most prominent application is in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single step to form a product containing substantial portions of all components. frontiersin.org The Passerini and Ugi reactions are cornerstone examples of isocyanide-based MCRs, providing efficient pathways to complex molecules like α-acyloxy amides and α-acylamino amides from simple starting materials. organic-chemistry.orgnih.govresearchgate.netmdpi.com 3-Isocyanobenzonitrile is a prime example of an aryl isocyanide, where the versatile isocyano group is attached to an aromatic system, influencing its reactivity and opening up further avenues for synthetic exploration.

Research Trajectories and Significance of Aryl Isocyanides

The study of aryl isocyanides, including this compound, is propelled by their broad utility and the continuous discovery of their new applications. These research trajectories highlight their significance across the chemical sciences.

Multicomponent Reactions (MCRs): Aryl isocyanides are indispensable tools in MCRs, which are highly valued for their efficiency and atom economy. frontiersin.org These reactions enable the rapid assembly of "drug-like" molecules and diverse compound libraries from a set of readily available starting materials, a strategy that is crucial in drug discovery and medicinal chemistry. frontiersin.orgacs.orgbeilstein-journals.org The Ugi and Passerini reactions, for instance, utilize aryl isocyanides to create peptidomimetic structures, which are important scaffolds in pharmaceutical research. organic-chemistry.orgbeilstein-journals.org

Organometallic Chemistry: In the realm of organometallic chemistry, aryl isocyanides serve as versatile ligands for a wide range of transition metals. acs.orgvu.nl They are classified as strong-field ligands, analogous to carbon monoxide, but are often better σ-donors. wikipedia.orgacs.org The electronic and steric properties of the aryl isocyanide ligand can be precisely tuned by changing the substituents on the aromatic ring. acs.orgnih.govuh.edu This tunability allows for the modulation of the electrochemical and photophysical properties of the resulting metal complexes, which is critical for applications in catalysis and the development of materials for optoelectronic devices. acs.orgnih.govuh.edu

Materials Science: The unique properties of aryl isocyanides make them valuable in materials science. They are used as monomers in the synthesis of helical polymers known as polyisocyanides. e3s-conferences.orgnih.gov These polymers have rigid, rod-like structures and are investigated for applications in chiral separations, liquid crystals, and the development of functional nanostructures. e3s-conferences.orgnih.govbirmingham.ac.uk Furthermore, the strong interaction between the isocyanide group and metal surfaces has led to their use in creating self-assembled monolayers, a field with potential applications in molecular electronics and sensor technology.

Photoredox Catalysis: A significant and modern research trajectory for aryl isocyanides is their application in visible-light photoredox catalysis. unina.it Certain aryl isocyanide-metal complexes, such as those with tungsten, can act as potent photoreductants. nih.govnsf.govacs.org These complexes can absorb visible light and initiate electron transfer processes to drive chemical reactions, offering a greener alternative to traditional synthetic methods. nih.govnsf.gov Even the aromatic isocyanides themselves, like this compound, have been shown to act as photoactive single electron acceptors, promoting the generation of radicals for synthetic transformations. soton.ac.uk This capability opens up new possibilities for bond formation under mild and environmentally friendly conditions.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound uni.lu
Synonyms 3-cyano-phenylisocyanide chemicalbook.com
CAS Number 216063-63-7 chemicalbook.comalfa-chemistry.com
Molecular Formula C₈H₄N₂ uni.luchemicalbook.com
Molecular Weight 128.13 g/mol chemicalbook.comnih.gov
Monoisotopic Mass 128.03745 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWBGNAWQZLVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374781
Record name 3-isocyanobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216063-63-7
Record name 3-isocyanobenzonitrile
Source EPA DSSTox
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Record name 216063-63-7
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Advanced Synthetic Methodologies for 3 Isocyanobenzonitrile and Analogues

Established Synthetic Pathways to Aryl Isocyanides

The preparation of aryl isocyanides has traditionally been accomplished through several key reactions. One of the most common and widely applied methods is the dehydration of N-substituted formamides. nih.gov This two-step process typically involves the initial formylation of a primary amine, followed by dehydration of the resulting formamide. researchgate.net A variety of dehydrating agents have been employed for this purpose, with phosphorus oxychloride (POCl₃) being one of the most practical and frequently used reagents, often in combination with a base like triethylamine. nih.govresearchgate.net Other dehydrating agents used in classical syntheses include phosgene, diphosgene, and tosyl chloride. nih.govrsc.org

Another established method for the synthesis of aryl isocyanides is the Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis. quora.comwikipedia.org This reaction involves heating a primary aromatic amine with chloroform (B151607) and a strong base, such as alcoholic potassium hydroxide, to produce the corresponding aryl isocyanide, which is recognizable by its characteristic foul odor. quora.comscienceinfo.com The mechanism of the carbylamine reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgvedantu.com

The Saegusa reaction provides another pathway to specific isocyanide-containing structures. While primarily known for indole (B1671886) synthesis from ortho-tolylisocyanides, the underlying principles involve the manipulation of isocyanide functionalities. researchgate.net Additionally, the reaction of alkyl iodides with silver cyanide has been historically used for preparing isocyanides. thieme-connect.de

Recent Developments in Synthetic Strategies for Isocyanobenzonitriles

More recent research has focused on developing more efficient, sustainable, and user-friendly methods for the synthesis of isocyanobenzonitriles and their analogues. These advancements aim to overcome some of the limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents.

One-Pot Synthesis Protocols

In the context of isocyanobenzonitrile synthesis, one-pot procedures have been developed that streamline the conversion of starting materials to the final product. For instance, a one-pot method for the synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and aldehydes has been reported, demonstrating the efficiency of such protocols. nih.gov While not directly for 3-isocyanobenzonitrile, these methodologies showcase the potential of one-pot strategies for synthesizing complex aromatic compounds. The direct conversion of N-formamides into thiocarbamates via an isocyanide intermediate formed in situ is another example of an efficient one-pot process. researchgate.net The development of DNA-compatible one-pot syntheses further highlights the versatility and mildness that can be achieved with these methods. rsc.org

A noteworthy one-pot procedure involves the diethylamine-induced 6-endo-dig cyclization of o-isocyanobenzonitrile, which affords 2-diethylaminoquinazoline in quantitative yield, illustrating a direct and efficient transformation of an isocyanobenzonitrile derivative. uni-goettingen.de

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in modern organic chemistry, offering significant advantages over conventional heating methods. anton-paar.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours or days to mere minutes, often leading to higher product yields and cleaner reactions. nih.govoatext.com The principles of microwave heating involve the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com

Mechanistic Investigations and Reactivity of 3 Isocyanobenzonitrile

Multicomponent Reactions (MCRs) Featuring Isocyanobenzonitriles

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. frontiersin.orgorganic-chemistry.org Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of this field, leveraging the unique dual nucleophilic and electrophilic character of the isocyanide carbon atom. rug.nl 3-Isocyanobenzonitrile serves as a key aromatic isocyanide in these reactions, participating in the formation of diverse scaffolds. frontiersin.org

Passerini Reaction Derivatives and Extensions

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgwalisongo.ac.id The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a non-ionic, cyclic transition state where hydrogen bonding plays a critical role. organic-chemistry.org

When this compound is employed as the isocyanide component, its electrophilic carbon atom attacks the carbonyl carbon, which is activated by the carboxylic acid. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product. The electron-withdrawing nitrile group on the aromatic ring influences the reactivity of the isocyanide, potentially affecting reaction rates and yields.

Extensions of the Passerini reaction include the Passerini-Smiles reaction, where a phenol is used instead of a carboxylic acid, leading to the formation of O-arylated compounds through an irreversible Smiles rearrangement of an intermediate phenoxyimidate adduct. mdpi.com

Table 1: Representative Passerini Reaction with an Aromatic Isocyanide This table illustrates a general Passerini reaction, as specific yield data for this compound was not prominently available in the surveyed literature. The reactivity is inferred from analogous aromatic isocyanides.

Reactant 1 (Aldehyde)Reactant 2 (Carboxylic Acid)Reactant 3 (Isocyanide)Product
BenzaldehydeAcetic AcidThis compound2-acetoxy-N-(3-cyanophenyl)-2-phenylacetamide

Ugi Reaction and Intramolecular Trapping Phenomena

The Ugi four-component reaction (U-4CR) is one of the most significant MCRs, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino carboxamide. organic-chemistry.orgwikipedia.org The reaction mechanism begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org The isocyanide adds to the resulting iminium ion to form a nitrilium ion intermediate. mdpi.comnih.gov This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product. wikipedia.org

In reactions involving this compound, the initial Ugi adduct can potentially undergo subsequent intramolecular reactions. While the nitrile group in the 3-position is not ideally positioned for direct intramolecular trapping of the nitrilium intermediate in a simple Ugi reaction, bifunctional reactants can be designed to facilitate such cyclizations. The use of reactants with additional nucleophilic groups can lead to intramolecular trapping of the key nitrilium intermediate, resulting in the formation of various heterocyclic structures. nih.gov

Table 2: Ugi Four-Component Reaction This table illustrates a general Ugi reaction. The participation of this compound is based on the general reactivity of aromatic isocyanides.

AldehydeAmineCarboxylic AcidIsocyanideProduct
BenzaldehydeBenzylamineAcetic AcidThis compound2-(acetylamino)-N-benzyl-N-(3-cyanophenyl)-2-phenylacetamide

Groebke–Blackburn–Bienaymé Reaction Modifications

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction for synthesizing fused 3-aminoimidazole scaffolds, such as imidazo[1,2-a]pyridines. nih.gov It involves the condensation of an amidine (e.g., a 2-aminoazine), an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate, which activates the imine formed in situ for nucleophilic attack by the isocyanide. nih.gov The subsequent intramolecular cyclization onto the endocyclic nitrogen of the amidine moiety forms the fused imidazole ring. nih.gov

The use of aromatic isocyanides like this compound is well-tolerated in the GBB reaction. nih.gov The electronic nature of the substituents on the aromatic isocyanide can influence the reaction efficiency. While aliphatic aldehydes generally give good yields with aromatic isocyanides, reduced yields have been observed when both the aldehyde and isocyanide are electron-rich. nih.gov

Table 3: Groebke–Blackburn–Bienaymé Reaction This table illustrates a general GBB reaction. The participation of this compound is based on the general reactivity of aromatic isocyanides.

AmidineAldehydeIsocyanideProduct Scaffold
2-AminopyridineBenzaldehydeThis compoundN-(3-cyanophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Emerging Multicomponent Reaction Scaffolds

The field of MCRs is continuously expanding, with new reactions being developed to access novel and complex molecular scaffolds. rug.nl Aromatic isocyanides are key reagents in many of these emerging transformations. For instance, novel MCRs have been reported where aryl(indol-3-yl)methylium salts react with aromatic isocyanides and alcohols to yield alkyl aryl(indol-3-yl)acetimidates in what is effectively a four-component reaction. frontiersin.org The versatility of the isocyanide functional group ensures that this compound will continue to be a valuable component in the discovery and development of new MCRs for creating diverse chemical libraries. rug.nl

Cascade Cyclization Chemistry

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient for building complex polycyclic systems from relatively simple starting materials.

Visible-Light-Induced Cascade Cyclizations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of highly reactive radical intermediates under mild conditions. nih.gov This methodology has been successfully applied to isocyanide chemistry, promoting novel cascade cyclizations. nih.govuniupo.it

In this context, aryl isocyanides, including ortho-substituted derivatives, can undergo radical addition cascade cyclization (RACC) with radical precursors to form substituted phenanthridines and isoquinolines. rsc.org The mechanism typically involves the visible-light-induced generation of a radical, which then adds to the isocyanide carbon to form an imidoyl radical. This imidoyl radical can then undergo an intramolecular cyclization onto the adjacent aromatic ring, followed by subsequent steps to yield the final heterocyclic product. While specific studies focusing solely on this compound are not extensively documented, the general reactivity of aryl isocyanides in these transformations provides a strong basis for its potential application. rsc.org For instance, a manganese(III)-mediated cascade cyclization of a more complex derivative, 3-isocyano-[1,1'-biphenyl]-2-carbonitrile, with arylboronic acids has been developed to construct pyrrolopyridine derivatives through a radical pathway, demonstrating the aptitude of the isocyanobenzonitrile scaffold for radical cyclizations. nih.gov

Metal-Mediated Cascade Transformations

Metal-mediated cascade reactions involving this compound and its derivatives provide an efficient pathway for the construction of complex molecular architectures. These transformations leverage the dual reactivity of the isocyanide and cyano functionalities, often proceeding through a sequence of bond-forming events orchestrated by a metal catalyst.

A notable example involves a Manganese(III)-mediated cascade cyclization of a structurally related isocyano-biphenylcarbonitrile with arylboronic acids. acs.org This process facilitates the formation of two new carbon-carbon bonds and one carbon-nitrogen bond in a single operation. The reaction is initiated by the generation of an aryl radical from the arylboronic acid, mediated by the Mn(III) oxidant. This radical then engages in a cascade process with the isocyanide and cyano groups, leading to the formation of complex pyrrolopyridine derivatives. acs.org While this specific example utilizes a substituted biphenyl backbone, it highlights the potential of the this compound scaffold to participate in such metal-mediated radical cascades for the synthesis of fused heterocyclic systems.

Similarly, cobalt-catalyzed three-component cascade reactions have been reported for the synthesis of quinazolines from 2-isocyanobenzonitriles, sulfonyl azides, and amines. researchgate.net This type of transformation, which proceeds through a carbodiimide intermediate, demonstrates the utility of metal catalysts in facilitating multicomponent reactions involving the isocyano group, a reactivity pattern that is applicable to isomers like this compound. researchgate.net

Catalyst/MediatorReactantsKey Bond FormationsProduct Class
Mn(III)3-Isocyano-[1,1′-biphenyl]-2-carbonitrile, Arylboronic Acid2 x C-C, 1 x C-NPyrrolopyridine Derivatives acs.org
Cobalt2-Isocyanobenzonitriles, Sulfonyl Azides, AminesC-N, C=NQuinazolin-4(H)-imines researchgate.net

Radical Cascade Processes Utilizing the Cyano Group

The cyano group of this compound is an effective radical acceptor, enabling its participation in radical cascade reactions to form diverse carbocyclic and heterocyclic structures. rsc.orgresearchgate.net In these processes, an initially generated radical adds to the nitrile carbon, forming an intermediate iminyl radical. This highly reactive species can then undergo further transformations, such as cyclization or rearrangement, propagating the cascade.

The general mechanism involves the addition of a carbon-centered radical to the cyano group, which serves as a key step in ring formation. libretexts.org This type of internal addition is a common strategy in carbohydrate chemistry, where a radical generated elsewhere in the molecule adds to a nearby cyano group to construct a new ring system. libretexts.org Following the initial cyclization to form the iminyl radical, the reaction can proceed via several pathways. For instance, the iminyl radical can abstract a hydrogen atom to yield an imine, which may be isolated or hydrolyzed to the corresponding ketone or aldehyde. libretexts.org

In the context of this compound, this reactivity allows for the construction of nitrogen-containing heterocycles. The process is initiated by the generation of a radical which then adds to the cyano group, leading to a cyclic iminyl radical intermediate that can be further elaborated. researchgate.net Such strategies represent a powerful tool for rapidly increasing molecular complexity from a simple aromatic precursor. rsc.orgresearchgate.net

Radical SourceKey IntermediateSubsequent ReactionOutcome
Carbon-centered radicalCyclic Iminyl RadicalHydrogen AbstractionImine Formation libretexts.org
Carbon-centered radicalCyclic Iminyl RadicalHydrolysisCarbonyl Compound Formation libretexts.org
Aryl RadicalImidoyl RadicalIntramolecular CyclizationHeterocycle Synthesis rsc.org

Isocyanides as Electron Acceptors in Photoredox Catalysis

Aromatic isocyanides, including this compound, have emerged as potent electron acceptors in visible-light photoredox catalysis. researchgate.net This capability stems from their electronic structure, which allows them to harvest visible light and facilitate single electron transfer (SET) processes. When paired with a suitable electron donor, such as a tertiary aromatic amine, an electron donor-acceptor (EDA) complex can form, which is crucial for the photocatalytic cycle.

In this role, this compound can act as a metal-free organic photocatalyst. Upon irradiation with visible light (e.g., blue LEDs), it promotes the generation of radical species from various precursors. researchgate.net The effectiveness of an isocyanide in this capacity is linked to its reduction potential. Electrochemical measurements and computational studies can predict the thermodynamic feasibility of the photoinduced electron transfer (PET) from the donor to the excited isocyanide. researchgate.net The electron-withdrawing nature of the cyano group in this compound influences its LUMO energy and reduction potential, making it an effective catalytic single electron oxidant. researchgate.net

IsocyanideElectron DonorLight SourceApplication
This compoundTertiary Aromatic AminesBlue LEDsGeneration of Alkyl and Acyl Radicals researchgate.net
Donor-Acceptor CyanoarenesN/AVisible LightActivation of Aryl Chlorides nih.gov

Generation of Radical Intermediates

The function of this compound as a photoredox catalyst is centered on its ability to generate radical intermediates from stable precursors. researchgate.net In a typical cycle, the isocyanide is excited by visible light. The excited state is a sufficiently strong oxidant to accept an electron from a donor molecule, such as a Hantzsch ester or a tertiary amine. researchgate.net This single electron transfer (SET) event generates the radical cation of the donor and the radical anion of the isocyanide.

The donor radical cation can then undergo fragmentation or reaction to produce a carbon-centered radical. For example, this methodology has been successfully applied to generate both alkyl and acyl radicals from precursors like potassium alkyltrifluoroborates and α-oxoacids. researchgate.net The generated radicals are versatile intermediates that can participate in a wide array of synthetic transformations, including addition and cross-coupling reactions. nih.gov The photocatalytic cycle is completed when the isocyanide radical anion transfers its excess electron to an intermediate in the reaction, regenerating the ground-state this compound catalyst. The ability to use mild conditions (visible light at room temperature) makes this a highly attractive method for radical generation. nih.gov

Single Electron Transfer (SET) Mechanisms

The key to the photocatalytic activity of this compound is the Single Electron Transfer (SET) mechanism. researchgate.net The process is initiated by the absorption of a photon by the isocyanide, promoting it to an electronically excited state. This excited molecule possesses enhanced oxidizing power compared to its ground state.

The SET process can be summarized in the following steps:

Photoexcitation: this compound absorbs visible light, forming an excited state (Ar-NC*).

Electron Transfer: The excited isocyanide accepts an electron from a donor molecule (D), resulting in the formation of the isocyanide radical anion (Ar-NC•⁻) and the donor radical cation (D•⁺). This step is thermodynamically driven by the redox potentials of the involved species. researchgate.netnih.gov

Radical Generation: The donor radical cation (D•⁺) proceeds to form the desired radical intermediate (R•).

Catalyst Regeneration: The isocyanide radical anion (Ar-NC•⁻) transfers the electron to a substrate or intermediate in the reaction, thereby regenerating the ground-state catalyst (Ar-NC) and allowing the catalytic cycle to continue.

The feasibility and efficiency of the SET process are governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and the acceptor (the excited isocyanide). nih.gov Kinetic factors also play a crucial role in determining whether SET is the dominant pathway over other deactivation processes like energy transfer. researchgate.net

Nucleophilic Additions to the Isocyanide Moiety

The isocyanide carbon atom in this compound is electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity is attributed to the resonance structure of the isonitrile group, which places a formal positive charge on the nitrogen and suggests a carbene-like character at the carbon. Nucleophilic addition to the isocyanide carbon results in the formation of a new carbon-nucleophile bond and typically generates a metallo-imidoyl or an imine-like intermediate.

This reaction, often termed 1,1-addition, is a fundamental transformation of isocyanides. A wide variety of nucleophiles can add to the isocyanide carbon, including:

Organometallic reagents: Grignard reagents and organolithium compounds add to form metallo-imidoyl species, which can be hydrolyzed to yield aldehydes or ketones. wikipedia.org

Amines and Alcohols: These can add to the isocyanide, particularly when activated by a metal catalyst, to form formamidines and imidates, respectively.

Carbanions: Enolates and other carbon-based nucleophiles can add to the isocyanide, creating a new C-C bond. masterorganicchemistry.com

The electrophilicity of the isocyanide carbon can be significantly enhanced upon coordination to a metal center. rsc.org The metal acts as a Lewis acid, withdrawing electron density from the isocyanide ligand and making it more susceptible to nucleophilic attack. This strategy is widely used in organometallic chemistry to synthesize carbene complexes and other functionalized ligands. rsc.org

Nucleophile (Nu⁻)IntermediateFinal Product (after workup)
R-MgX (Grignard)Metallo-imidoylKetone (R-CO-Ar)
R-Li (Organolithium)Metallo-imidoylKetone (R-CO-Ar)
R₂NH (Amine)FormamidineFormamidine
R-OH (Alcohol)ImidateImidate

Metal Coordination Chemistry of Isocyanides

This compound, like other isocyanides, is a versatile ligand in coordination and organometallic chemistry. wikipedia.orgcore.ac.uk It binds to transition metals through its terminal carbon atom, forming a strong metal-carbon σ-bond via donation of the carbon's lone pair of electrons. This σ-donating character is a defining feature of isocyanide ligands. nih.gov

In addition to σ-donation, isocyanides are capable of π-backbonding. The metal center can donate electron density from its d-orbitals into the empty π* orbitals of the C≡N bond of the isocyanide ligand. wikipedia.org The extent of this back-donation depends on the electron richness of the metal center. In electron-rich metal complexes, significant back-donation occurs, which results in a bending of the M-C-N angle away from the typical linear 180°. wikipedia.org

The electronic properties of this compound as a ligand can be tuned by the presence of the electron-withdrawing cyano group on the phenyl ring. This group influences the σ-donor and π-acceptor properties of the isocyanide, which in turn affects the stability and reactivity of the resulting metal complex. Isocyanides can act as surrogates for carbon monoxide (CO) in many complexes, although they are generally considered to be stronger σ-donors and weaker π-acceptors than CO. nih.gov They can form both terminal and bridging coordination modes and are known to stabilize metals in various oxidation states. wikipedia.org

PropertyDescriptionConsequence
σ-Donation Lone pair on the isocyanide carbon donates to an empty metal orbital.Forms a strong Metal-Carbon σ-bond. nih.gov
π-Backbonding Electron density from filled metal d-orbitals donates to the isocyanide π* orbitals.Strengthens the M-C bond; weakens the C≡N bond. wikipedia.org
Coordination Mode Can bind terminally to a single metal center or bridge two metal centers.Leads to diverse structural motifs in polynuclear complexes. wikipedia.org
Electronic Tuning The cyano group on the phenyl ring modifies the ligand's electronic properties.Affects the stability and reactivity of the metal complex.

Electronic Structure and Bonding in Metal-Isocyanide Complexes

The bonding of an isocyanide ligand, such as this compound, to a transition metal is best described by the Dewar-Chatt-Duncanson model, which involves a synergistic interplay of sigma (σ) donation and pi (π) back-donation. uwm.edu

σ-Donation: The isocyanide ligand donates electron density from the lone pair on its terminal carbon atom to a vacant d-orbital on the metal center, forming a σ-bond. Isocyanides are generally considered strong σ-donors, superior to CO. wikipedia.org

π-Back-donation: The metal center donates electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the isocyanide ligand. uwm.eduwikipedia.org This interaction strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond.

The presence of the electron-withdrawing nitrile (-CN) group in the meta position of this compound has a profound effect on its bonding properties. This group reduces the electron density on the aromatic ring and, by extension, on the isocyanide carbon. This inductive effect is expected to decrease the ligand's σ-donor capability compared to unsubstituted phenyl isocyanide or alkyl isocyanides. Conversely, the lowering of the energy of the ligand's π* orbitals enhances its ability to accept electron density from the metal, making this compound a stronger π-acceptor ligand.

The balance between σ-donation and π-back-donation is crucial and can be probed using infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N). wikipedia.org

Stronger σ-donation leads to an increase in νC≡N compared to the free ligand.

Stronger π-back-donation populates the C≡N π* antibonding orbitals, weakening the bond and causing a decrease in νC≡N. wikipedia.org

For complexes of this compound, the strong π-accepting nature of the ligand would be expected to result in significant π-back-donation, particularly with electron-rich, low-valent metals. This would lead to a notable decrease in the νC≡N frequency.

Another structural indicator of bonding is the M-C-N angle. In cases with significant π-back-donation, this angle can deviate from the typical linearity of 180°, although this effect is often more pronounced in bridging isocyanides. wikipedia.orgcore.ac.uk

Table 1: Comparison of Typical ν(C≡N) Frequencies in Metal-Isocyanide Complexes

Ligand TypeExample LigandMetal Complex ExampleTypical ν(C≡N) Range (cm⁻¹)Dominant Bonding Interaction
Alkyl Isocyanidetert-Butyl isocyanide[Co(CN-t-Bu)₅]⁺2120 - 2152Strong σ-Donation
Aryl IsocyanidePhenyl isocyanideCr(CO)₅(CNPh)~2100 - 2150σ-Donation & Moderate π-Back-donation
Electron-Poor Aryl IsocyanideThis compoundHypothetical M(L)n(CNC₆H₄CN)Predicted < 2120Enhanced π-Back-donation
Bridging IsocyanideEthyl isocyanideFe₂(CNEt)₉1652 - 1701Strong π-Back-donation

Note: Data is compiled from general findings in organometallic chemistry. wikipedia.org The value for the this compound complex is a prediction based on electronic effects.

Reactivity of Metal-Bound Isocyanides

Coordination to a transition metal activates the isocyanide ligand toward nucleophilic attack. core.ac.uk The σ-donation from the isocyanide carbon to the metal center reduces the electron density on the carbon, rendering it significantly more electrophilic than in the free ligand. This enhanced electrophilicity is the cornerstone of the reactivity of metal-bound isocyanides.

For a complex containing this compound, this effect is expected to be even more pronounced. The inherent electron-withdrawing nature of the cyanophenyl group further depletes electron density from the coordinated carbon atom, making it an exceptionally potent electrophile.

The most characteristic reaction of metal-bound isocyanides is the nucleophilic addition to the isocyanide carbon. mdpi.comwikipedia.org This reaction can be initiated by a wide range of nucleophiles, including amines, alcohols, and water. The general mechanism is a stepwise associative process:

Nucleophilic Attack: The nucleophile (Nu-H) attacks the electrophilic isocyanide carbon atom. This is typically the rate-determining step. mdpi.com

Intermediate Formation: This attack breaks the C≡N π-bond, forming a new C-Nu bond and resulting in an acyclic intermediate where the nitrogen atom carries a negative charge. mdpi.com

Protonation: The nitrogen atom is subsequently protonated, often by another molecule of the nucleophile or a solvent molecule, to yield the final product, which is typically a metal-bound carbene complex. mdpi.com

This transformation is a powerful method for the synthesis of heteroatom-stabilized carbenes. mdpi.com The enhanced electrophilicity of the isocyanide carbon in a this compound complex would likely lead to faster reaction rates for nucleophilic addition compared to complexes with more electron-rich isocyanide ligands.

Other potential reactions of coordinated isocyanides include cycloadditions and insertion reactions into metal-alkyl or metal-hydride bonds. acs.org

Table 2: General Reactivity Patterns of Metal-Bound Isocyanides

Reaction TypeNucleophile/ReagentIntermediate SpeciesFinal Product
Nucleophilic Addition Primary/Secondary Amine (R₂NH)Imidoyl anionAminocarbene complex
Nucleophilic Addition Alcohol (ROH)Alkoxyimidoyl anionAlkoxycarbene complex
Nucleophilic Addition Water (H₂O)Hydroxyimidoyl anionFormimidoyl or Carbonyl complex
Cycloaddition Nitrone (R₂C=N(R)O)Oxadiazoline intermediateAminooxycarbene complex

This table summarizes common reaction pathways established for metal-isocyanide complexes. mdpi.comacs.org

Computational Chemistry and Theoretical Characterization of 3 Isocyanobenzonitrile

Electronic Structure Analysis of Isocyanides and Related Compounds

The isocyanide functional group (–N≡C) presents a unique electronic structure that dictates its reactivity and physical properties. Unlike its nitrile isomer (–C≡N), the organic substituent is attached to the nitrogen atom. This arrangement results in a terminal carbon atom that possesses both nucleophilic and electrophilic character, a feature often described as amphiphilic. acs.org Computational chemistry provides essential tools for dissecting this complex electronic nature.

The electronic configuration of isocyanides can be described through two primary resonance structures, as viewed from Valence Bond (VB) theory. wikipedia.org One structure depicts a triple bond between a positively charged nitrogen and a negatively charged carbon (R−N⁺≡C⁻), while the second, a carbene-like structure, shows a double bond with a neutral, divalent carbon (R−N=C:). wikipedia.orgresearchgate.net High-level Valence Bond calculations suggest that the electronic structure is predominantly carbenic in nature, with a secondary zwitterionic character. researchgate.net This carbenic character is crucial for understanding reactions like the Nef isocyanide reaction. wikipedia.org Despite this, the geometry of the isocyanide group is generally linear, a result of significant energetic stabilization from the nitrogen's π lone pair donation. researchgate.net

From a Molecular Orbital (MO) perspective, the amphiphilic nature of the isocyanide carbon is explained by its frontier orbitals. acs.org The Highest Occupied Molecular Orbital (HOMO) is a σ-type lone pair orbital located on the terminal carbon, which accounts for its nucleophilic behavior and its ability to act as a Lewis base. acs.orgnih.gov Additionally, the HOMO-1 consists of a pair of π-CN orbitals with a large coefficient on the carbon atom. acs.org The Lowest Unoccupied Molecular Orbital (LUMO) is a pair of low-energy π*-CN orbitals, also with the largest coefficient on the carbon, which allows it to function as an electron acceptor or electrophile. acs.org This combination of a σ-type donor orbital and π-type acceptor orbitals is central to the coordination chemistry and reactivity of isocyanides. acs.org

Table 1: Comparison of Valence Bond and Molecular Orbital Descriptions of Isocyanides
TheoryKey ConceptsDescription of BondingExplanation of Reactivity
Valence Bond (VB) Resonance StructuresA hybrid of two main forms: a zwitterionic structure (R−N⁺≡C⁻) and a neutral, carbene-like structure (R−N=C:). wikipedia.orgresearchgate.net Calculations indicate the carbenic form is the dominant contributor. researchgate.netExplains reactivity through the lens of these distinct electronic configurations, particularly the carbene character. wikipedia.org
Molecular Orbital (MO) Frontier Orbitals (HOMO/LUMO)Bonding is described by delocalized molecular orbitals formed from atomic orbital combinations. acs.orgAmphiphilic nature is explained by the HOMO (carbon-centered σ lone pair) acting as a nucleophile/donor and the LUMO (carbon-centered π* orbitals) acting as an electrophile/acceptor. acs.org

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of isocyanides and related molecules, offering a good compromise between computational cost and accuracy. researchgate.net DFT calculations are widely applied to predict molecular geometries, vibrational frequencies, reaction enthalpies, and activation energies for reactions involving isocyanides. researchgate.net

Applications of DFT in this area include:

Reaction Mechanisms: DFT is used to map potential energy surfaces for reactions such as the classic unimolecular isomerization of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) and cycloaddition reactions. researchgate.netacs.org

Bonding Analysis: In coordination chemistry, DFT analysis helps to confirm and quantify the nature of the metal-ligand bond, including the contributions of σ-donation and π-backbonding. acs.org For example, DFT calculations on a d⁰ vanadium complex were used to show that a reduced C-O stretching frequency was due to π-backbonding from metal-bisimido ligand orbitals. acs.org

Isomer Stability: Quantum chemical methods, including DFT, have been used to analyze the competition between cyanide and isocyanide isomers for first-row transition metals, predicting which isomer is more stable for a given metal. researchgate.net For early transition metals like Scandium and Titanium, the isocyanide isomer is favored, while late transition metals like Cobalt and Zinc prefer the cyanide arrangement. researchgate.net

Electrostatic Potential: DFT is used to calculate the Molecular Electrostatic Potential (MEP), which reveals electron-rich and electron-poor regions of a molecule. nih.gov For isocyanides, MEP analysis clearly shows a negative potential region on the terminal carbon atom, consistent with its role as a nucleophilic site and a halogen/hydrogen bond acceptor. nih.gov

Table 2: Selected Applications of DFT in Isocyanide Research
Application AreaInformation ObtainedExample from Literature
Reaction DynamicsCalculation of activation energies, reaction enthalpies, and transition state structures. researchgate.netStudying the isomerization of CH₃NC to CH₃CN. researchgate.net
Coordination ChemistryElucidation of metal-ligand bonding, confirmation of π-backbonding. acs.orgAnalysis of bonding in [V(η¹-CO)(PMe₃)₂(NᵗBu)₂]⁺. acs.org
Isomer EnergeticsPrediction of relative stability between cyanide and isocyanide isomers. researchgate.netDetermining favored isomers for first-row transition metals (Sc-Zn). researchgate.net
Reactivity PredictionMapping of Molecular Electrostatic Potential (MEP) to identify nucleophilic/electrophilic sites. nih.govIdentifying the isocyanide carbon as the primary site for noncovalent interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for elucidating the complex mechanisms of reactions involving isocyanides. By mapping the energy landscapes of these reactions, researchers can identify transition states, intermediates, and the lowest energy pathways from reactants to products.

The energy landscape, or potential energy surface, provides a conceptual and quantitative map for a chemical reaction. nih.gov Key features of this landscape are local minima, corresponding to stable reactants, products, and intermediates, and saddle points, which represent the transition states connecting them. youtube.com The energy difference between the reactant and the transition state defines the activation energy barrier. youtube.com

A classic example studied computationally is the thermal rearrangement of isocyanides to nitriles (e.g., CH₃NC → CH₃CN). roaldhoffmann.com Extended Hückel calculations and later, more advanced methods, have been used to investigate the potential surface for this rearrangement. roaldhoffmann.comacs.org These studies show that the migrating group (e.g., methyl) moves along an approximate semicircle around the center of the C-N bond. roaldhoffmann.com The transition state involves a triangular arrangement of the migrating carbon and the C-N group, and its structure has been precisely calculated using various computational methods. researchgate.net

For more complex processes, such as cycloaddition reactions, DFT methods are employed to explore the potential energy surfaces associated with different reactive channels. acs.org These studies can determine whether a reaction proceeds through a concerted mechanism (one transition state) or a stepwise mechanism (involving one or more intermediates), and how the mechanism is influenced by factors like solvent polarity. acs.org Advanced techniques like ab initio molecular dynamics coupled with metadynamics can reconstruct the free-energy landscape of a reaction at finite temperatures, providing a more realistic picture of reaction feasibility under specific environmental conditions. oup.com

Isocyanides are versatile ligands in coordination chemistry, forming stable complexes with most transition metals. wikipedia.org Their bonding to a metal center is typically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-backbonding. wikipedia.orgresearchgate.net

σ-Donation: The isocyanide ligand acts as a strong σ-donor, using the electron pair in its carbon-centered HOMO to form a coordinate covalent bond with an empty orbital on the metal center. researchgate.net Isocyanides are generally considered better σ-donors than carbon monoxide (CO). wikipedia.org

π-Backbonding: The ligand can also act as a π-acceptor. researchgate.net Filled d-orbitals on the metal can donate electron density back into the empty π* antibonding orbitals of the isocyanide ligand. acs.orgwikipedia.org This interaction, known as π-backbonding, strengthens the metal-carbon bond but slightly weakens the C-N bond. The extent of backbonding depends on the electronic properties of both the metal center and the substituent on the isocyanide. rsc.org While isocyanides are typically weaker π-acceptors than CO, this interaction is crucial to the stability and electronic structure of many metal-isocyanide complexes. wikipedia.org

Computational modeling is used to quantify these interactions. acs.orgacs.org The degree of π-backbonding can be inferred from calculated changes in bond lengths and vibrational frequencies (νCN). It can also be visualized and quantified through analysis of the molecular orbitals involved in the metal-ligand bond. acs.org Structurally, significant π-backbonding in electron-rich metal complexes often leads to a bending of the M-C-N angle, which deviates from the linear 180° geometry. wikipedia.org

Table 3: Components of Ligand-Metal Interactions in Isocyanide Complexes
InteractionDescriptionOrbitals InvolvedEffect on Bonds
σ-Donation Donation of electron density from the ligand to the metal. researchgate.net Isocyanides are strong σ-donors. wikipedia.orgFilled carbon HOMO (σ-orbital) on isocyanide → Empty d-orbital on metal.Forms the primary Metal-Carbon σ bond.
π-Backbonding Donation of electron density from the metal back to the ligand. wikipedia.org Isocyanides are π-acceptors. researchgate.netFilled d-orbital on metal → Empty LUMO (π* orbitals) on isocyanide.Strengthens the Metal-Carbon bond; slightly weakens the C≡N bond. rsc.org

Intermolecular Interactions and Noncovalent Bonding

The isocyanide group, particularly its terminal carbon atom, is capable of participating in a diverse range of noncovalent interactions. nih.gov These interactions are fundamental in crystal engineering, supramolecular chemistry, and may represent initial steps along reaction coordinates, such as in Ugi and Passerini multicomponent reactions. nih.gov Computational and crystallographic studies have provided detailed insights into the nature and geometry of these bonds. nih.govacs.org

Key noncovalent interactions involving the isocyanide carbon include:

Hydrogen Bonding (RNC···HX): The isocyanide carbon, with its filled σ and π orbitals, can act as a hydrogen bond acceptor. acs.orgnih.gov This is an unusual role for a carbon atom. acs.org It can form hydrogen bonds with a variety of donors, including hydroxyl (–OH), amine (–NH), and both polarized and unpolarized C–H groups. nih.gov Distances (d(C···H)) for these interactions typically range from 2.0 to 2.9 Å. nih.gov Multipolar interactions, where a single isocyanide carbon interacts with up to three hydrogen atoms simultaneously, have also been observed. nih.gov

Halogen Bonding (RNC···X): The isocyanide carbon can act as a halogen bond acceptor, interacting with the electropositive σ-hole on a halogen atom (e.g., iodine) in a donor molecule. nih.govspbu.ru These interactions are primarily electrostatic but also have significant dispersion and induction components. nih.gov

Carbonyl/Imine Interactions (RNC···C=O/RNC···C=N): Interactions between the nucleophilic isocyanide carbon and the electrophilic carbon of a carbonyl or imine group are particularly significant. nih.gov The geometry of this interaction often follows the Bürgi–Dunitz trajectory, which describes the optimal angle for a nucleophile attacking a trigonal unsaturated center. nih.gov This provides a crystallographic snapshot of the initial step in reactions like the Passerini and Ugi reactions. nih.gov

Interactions with π-Systems: The isocyanide carbon can also engage in close contacts with aromatic rings or other isolated π electron systems. nih.gov

Table 4: Summary of Noncovalent Interactions Involving the Isocyanide Group
Interaction TypeDescriptionTypical Interacting AtomsCharacteristic Distance Range
Hydrogen BondIsocyanide carbon acts as a hydrogen bond acceptor. acs.orgRNC···H–O, RNC···H–N, RNC···H–C~2.0 - 2.9 Å (C···H) nih.gov
Halogen BondIsocyanide carbon acts as a halogen bond acceptor. nih.govRNC···I, RNC···Br, RNC···ClShorter than the sum of van der Waals radii. spbu.ru
Bürgi–Dunitz TrajectoryNucleophilic approach of isocyanide carbon to a carbonyl/imine carbon. nih.govRNC···C=O, RNC···C=NAttack angle ~105° nih.gov
π-InteractionsClose contact between the isocyanide carbon and π-electron systems. nih.govRNC···Aromatic RingVariable, indicates π-stacking or other attractive forces. nih.gov

Halogen Bonding Involving Isocyanide/Nitrile Groups

Theoretical studies on model systems provide a framework for understanding the halogen bonding capabilities of 3-isocyanobenzonitrile. Comparative computational analyses of diisocyanobenzene and dicyanobenzene isomers in cocrystals with 1,3,5-triiodotrifluorobenzene (1,3,5-FIB), a halogen bond donor, reveal distinct differences between the isocyanide and nitrile groups as halogen bond acceptors. mdpi.comnih.gov

In these systems, the halogen bond forms between the iodine atom's electrophilic region (σ-hole) and the lone pair of electrons on either the isocyanide carbon or the nitrile nitrogen. nih.gov Computational methods, including Molecular Electrostatic Potential (MEP), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis, have been employed to elucidate the nature of these interactions. mdpi.com

Theoretical calculations consistently show that diisocyanides are more nucleophilic than their dinitrile counterparts, leading to stronger binding with the halogen bond donor. mdpi.comnih.gov The interaction energy is primarily driven by electrostatic forces, although dispersion and induction components also play a significant attractive role. nih.gov A small degree of charge transfer (<5%) contributes to the halogen bond, with this contribution being more significant for the diisocyanide systems compared to the dinitrile systems. nih.gov These findings suggest that the isocyanide group in this compound is a more potent halogen bond acceptor than the nitrile group in its isomer, 3-cyanobenzonitrile.

Table 1: Comparison of Halogen Bonding Characteristics in Isocyanide and Nitrile Systems

Feature Isocyanide Group Nitrile Group
Halogen Bond Acceptor Atom Carbon Nitrogen
Nucleophilicity Higher Lower
Binding Strength to 1,3,5-FIB Stronger Weaker
Primary Interaction Force Electrostatic Electrostatic

| Charge Transfer Contribution | Higher | Lower |

Hydrogen Bonding Characteristics

The isocyanide group of this compound is a versatile hydrogen bond acceptor. Theoretical studies indicate that the carbon atom of the isocyanide moiety, despite being less electronegative than nitrogen, acts as the primary hydrogen bond acceptor site. This is attributed to the presence of energetically accessible filled σ and π orbitals on the carbon atom.

Hydrogen bonding can occur in two principal directions:

Axial: Along the R-N≡C axis, engaging the σ orbital.

Perpendicular: Approaching from the side, interacting with the C-centered π orbitals.

In contrast, theoretical investigations of hydrogen bonding in nitrile isomers with small molecules like water, hydrogen fluoride, ammonia, and hydrogen sulfide, using methods such as B3LYP and second-order Møller-Plesset perturbation (MP2) theory, show the nitrogen lone pair as the exclusive hydrogen bond acceptor site. researchgate.net These studies provide a basis for comparing the hydrogen bond acceptor capabilities of different functional groups. researchgate.net The ability of the isocyanide carbon to engage in multipolar interactions further distinguishes its hydrogen bonding characteristics from the more directional hydrogen bonds formed by the nitrile nitrogen.

Comparative Theoretical Studies of Isocyanide and Nitrile Isomers

Computational studies comparing isocyanides and their corresponding nitrile isomers are crucial for understanding the profound impact of this functional group isomerism on molecular properties. These studies often focus on electronic effects and how these differences manifest in the molecule's interaction with its environment, such as in adsorption phenomena.

Electronic Effects of Isomerism

This enhanced π-accepting ability in aromatic isocyanides is due to the extended conjugation with the phenyl ring, which allows for better delocalization of back-donated electrons. This can influence the electron density distribution across the entire molecule, affecting its reactivity and spectroscopic properties. For instance, in transition metal complexes, isonitrile ligands are typically more strongly binding than their nitrile counterparts due to these electronic advantages. The differing electronic natures of the isocyanide and nitrile groups will thus impart distinct electronic characteristics to the aromatic ring of this compound and its nitrile isomer.

Adsorption Behavior on Surfaces

Theoretical studies of the adsorption of benzonitrile (B105546), the parent nitrile of the cyanobenzonitrile family, on silicon surfaces provide a model for understanding the potential surface interactions of this compound. Density functional theory (DFT) calculations on the adsorption of benzonitrile on the Si(100)-2x1 surface have explored various reaction pathways, including [4+2] and [2+2] cycloadditions involving the phenyl ring and the cyano group, as well as C-H dissociation. researchgate.net These calculations indicate that a [2+2] cycloaddition involving the C≡N bond is the most favorable pathway for chemisorption. researchgate.net

While direct computational studies on the surface adsorption of this compound are not as readily available, the known electronic differences between isocyanides and nitriles allow for informed predictions. The greater nucleophilicity of the isocyanide carbon, compared to the nitrile nitrogen, would likely lead to different adsorption energies and potentially different preferred adsorption geometries and reaction pathways on various surfaces. The strength of the molecule-surface interaction is not solely dependent on the intrinsic stability of the isomer but rather on its capacity to form specific chemical bonds (e.g., covalent bonds or strong dative interactions) with the surface atoms.

Advanced Spectroscopic Characterization and Analytical Methods

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of 3-isocyanobenzonitrile by probing the characteristic vibrations of its functional groups and aromatic skeleton. The primary vibrational modes of interest are the stretching frequencies of the isonitrile (-N≡C) and nitrile (-C≡N) groups.

The nitrile (-C≡N) stretching vibration typically appears in a distinct and relatively clean region of the IR spectrum, generally between 2240 and 2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com This absorption is characteristically sharp and of medium to strong intensity due to the significant change in dipole moment during the stretching motion. libretexts.org

Conversely, the isonitrile (-N≡C) group's stretching frequency is found at lower wavenumbers, typically in the range of 2100-2260 cm⁻¹. udel.edu The exact position is sensitive to the electronic environment. For instance, studies on related isonitrile-containing indole (B1671886) derivatives show that the isonitrile stretching frequency is strongly dependent on solvent polarizability and hydrogen-bonding interactions.

In Raman spectroscopy, which detects vibrations based on changes in polarizability, the C≡N stretch also gives a distinct signal. nih.gov While often weaker than in IR, Raman spectroscopy is highly effective for identifying the skeletal vibrations of the benzene (B151609) ring. For benzonitrile (B105546), characteristic ring vibrations are well-documented and provide a fingerprint for the substituted aromatic system. researchgate.netresearchgate.net Analysis of the C-H stretching vibrations above 3000 cm⁻¹ confirms the aromatic nature of the compound, while the pattern of C-H out-of-plane bending bands below 900 cm⁻¹ can provide information on the 1,3- (or meta-) substitution pattern. udel.edu

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Nitrile (-C≡N)Stretching2220 - 2240IR, Raman
Isonitrile (-N≡C)Stretching2100 - 2260IR, Raman
Aromatic RingC-H Stretch3000 - 3100IR, Raman
Aromatic RingC=C Bending1500 - 1700IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise connectivity and electronic environment of atoms in this compound. Both ¹H and ¹³C NMR provide unique insights.

In ¹H NMR, the aromatic protons of the benzene ring exhibit characteristic chemical shifts and coupling patterns that confirm the meta-substitution. The proton resonance spectra of various aromatic nitriles have been extensively studied, showing that the cyano group acts as an electron-withdrawing group, influencing the chemical shifts of nearby protons. modgraph.co.uk For a 1,3-disubstituted benzene ring, one would expect to see four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants (J-values) revealing their ortho, meta, and para relationships. ubc.ca

¹³C NMR spectroscopy is particularly powerful for identifying all unique carbon atoms in the molecule. The chemical shifts for ¹³C nuclei span a much wider range than for protons (up to 200 ppm), which typically allows for the resolution of a distinct peak for each carbon. libretexts.org The carbons directly attached to the electron-withdrawing nitrile and isonitrile groups, as well as the nitrile and isonitrile carbons themselves, will have characteristic chemical shifts. The nitrile carbon (C≡N) typically appears in the range of δ 110-125 ppm, while the isonitrile carbon (-N≡C) is found further downfield. The aromatic carbons will resonate in the δ 120-150 ppm range, with their specific shifts influenced by the substituent effects of the two functional groups. uobasrah.edu.iq

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
Carbon AtomEstimated Chemical Shift (δ, ppm)
Aromatic C-H120 - 140
Aromatic C-CN~112
Aromatic C-NCDownfield shift expected
-C≡N~118
-N≡C~155 - 165

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, LIF, R2PI)

Electronic spectroscopy techniques probe the transitions between electronic energy levels within the molecule, providing information on its conjugated π-system and excited states.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light as electrons are promoted from the ground state (S₀) to excited states (primarily S₁). For aromatic compounds like this compound, these transitions are typically π → π* transitions. msu.edu Benzonitrile itself exhibits strong absorption near 224 nm and a weaker, structured band around 270-280 nm. nist.gov The presence of the additional isocyano group in this compound is expected to modify these absorption maxima due to its influence on the aromatic π-system.

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from the first excited singlet state (S₁) back to the ground state (S₀). Dual fluorescence has been observed in benzonitrile, consisting of a sharp, locally excited emission and a broad, red-shifted emission characteristic of a charge-transfer state. researchgate.net The potential for such charge-transfer phenomena in this compound makes fluorescence a valuable tool for studying its excited-state dynamics.

Laser-Induced Fluorescence (LIF) and Resonant Two-Photon Ionization (R2PI) are high-resolution gas-phase techniques that provide detailed vibronic spectra. A study on the isomeric para-isocyanobenzonitrile (pIBN) using LIF and R2PI identified the S₀-S₁ electronic origin at 35,443 cm⁻¹. nih.govfigshare.com While the origin in pIBN is strong, the spectrum still shows significant activity from vibronic coupling, where electronic and vibrational transitions are mixed. nih.gov Similar detailed analysis for this compound would reveal how the change in substituent position from para to meta affects the electronic structure and vibronic coupling pathways. researchgate.net

Table 3: Electronic Transition Data for the Analogous para-Isocyanobenzonitrile (pIBN)
TechniqueParameterObserved Value for pIBNReference
LIF / R2PIS₀-S₁ Electronic Origin35,443 cm⁻¹ nih.govfigshare.com

High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the unambiguous identification and quantification of reaction components by providing highly accurate mass measurements, typically to within 5 ppm. This accuracy allows for the determination of an exact elemental formula, distinguishing this compound from other compounds with the same nominal mass.

In the context of reaction monitoring, techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide near-instantaneous analysis of reaction mixtures with minimal sample preparation. waters.com This allows chemists to track the consumption of reactants and the formation of this compound and any byproducts in real-time. By monitoring the exact mass of the target compound (C₈H₄N₂), one can confirm its formation and assess the progress of the synthesis. waters.com

Furthermore, advanced HRMS methods like Parallel Reaction Monitoring (PRM) use a high-resolution mass analyzer to detect all product ions of a targeted precursor ion simultaneously. nih.gov This would allow for highly selective and sensitive quantification of this compound, even in complex mixtures containing isomers or impurities, by monitoring not only its molecular ion but also its specific fragment ions. nih.gov

Applications of Derivative Spectroscopy in Complex Mixture Analysis

Derivative UV-Visible spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands, making it highly suitable for the analysis of complex mixtures. ajpaonline.com The method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.). whoi.edu This mathematical treatment can separate the absorption bands of compounds with very similar spectra, such as isomers. uw.edu.pl

A key application of derivative spectroscopy is the "zero-crossing" technique. uw.edu.pl For a two-component mixture, the concentration of one component can be determined by measuring the derivative amplitude at a wavelength where the derivative spectrum of the interfering component crosses the zero axis (i.e., has a value of zero). ajpaonline.com This approach could be effectively employed to quantify this compound in the presence of its isomers (2- and 4-isocyanobenzonitrile) or other aromatic impurities whose normal UV-Vis spectra would otherwise be heavily convoluted. researchgate.net By enhancing spectral features and removing background interference, derivative spectroscopy provides a simple, rapid, and cost-effective method for quality control and the analysis of complex samples containing this compound. scispace.com

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
2-Isocyanobenzonitrile
3-Aminobenzonitrile
This compound
4-Isocyanobenzonitrile
Benzonitrile
para-Isocyanobenzonitrile (pIBN)

Applications and Emerging Frontiers in Chemical Synthesis and Materials Science

Strategic Utility in Heterocycle Synthesis

The dual reactivity of 3-isocyanobenzonitrile, stemming from its isocyanide and nitrile functionalities, renders it a valuable precursor for the construction of various nitrogen-containing heterocyclic scaffolds. The isocyanide group readily participates in a variety of multicomponent reactions and cycloadditions, while the nitrile group can be involved in cyclization reactions or serve as a functional handle for further molecular elaboration.

The isocyanide functionality in this compound is a powerful tool for the synthesis of indole-fused polycyclic systems, which are prevalent motifs in pharmaceuticals and natural products. Palladium-catalyzed cascade reactions involving isocyanide insertion represent a prominent strategy for constructing these complex architectures. In such transformations, an aryl halide can undergo oxidative addition to a palladium(0) catalyst, followed by the insertion of the isocyanide. The resulting imidoyl-palladium intermediate can then undergo intramolecular C-H activation and reductive elimination to forge the fused indole (B1671886) skeleton. cornell.edu

While direct examples employing this compound are not extensively documented, the known reactivity of aryl isocyanides in these palladium-catalyzed processes suggests its potential utility. The nitrile group in this compound could remain as a functional handle in the final polycyclic product, offering a site for further diversification. For instance, it could be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in further cyclization reactions. The 2-cyanoindole scaffold, a related structural motif, is a known precursor for a variety of indole-fused polycycles. cornell.edu

A hypothetical reaction pathway illustrating the potential of an isocyanobenzonitrile in the synthesis of an indole-fused system is presented below:

Reactant 1Reactant 2CatalystProductPotential Reaction Type
o-Iodoaniline derivativeAlkynePd(OAc)₂/PPh₃Fused IndoleLarock Indole Synthesis
2-Halophenyl derivative with a tethered activating groupThis compoundPalladium CatalystIndole-fused heterocycleCascade Cyclization

This table presents plausible reaction types for the synthesis of indole-fused systems where a substituted benzonitrile (B105546) could conceptually be utilized.

The synthesis of pyrrolopyridine and imidazole derivatives can be efficiently achieved through isocyanide-based multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. rsc.orgwikipedia.org These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. The isocyanide group of this compound can act as a key component in these transformations, providing a carbon and a nitrogen atom to the newly formed heterocyclic ring.

For instance, in a potential Ugi-type reaction, this compound could react with an aldehyde, an amine, and a carboxylic acid to generate a complex acyclic intermediate. Subsequent intramolecular cyclization, potentially involving the nitrile group, could lead to the formation of functionalized pyrrolopyridine or imidazole derivatives. While the direct participation of a benzonitrile in the initial Ugi reaction is not typical, its presence as a substituent on the isocyanide component would result in a final product bearing a cyanophenyl group.

Furthermore, the synthesis of imidazoles from nitriles is a well-established transformation. A base-promoted, deaminative coupling of benzylamines with nitriles provides a direct route to 2,4,5-trisubstituted imidazoles. nih.gov This suggests that the nitrile group of this compound could potentially participate in similar cyclization reactions to afford imidazole-containing structures.

Multicomponent ReactionReactantsPotential Product Class
Ugi ReactionAldehyde, Amine, Carboxylic Acid, this compoundHighly substituted α-acylamino amides
Passerini ReactionAldehyde, Carboxylic Acid, this compoundα-Acyloxy carboxamides

This table outlines the potential application of this compound in well-known multicomponent reactions for the synthesis of complex acyclic precursors to heterocycles.

Role in Advanced Materials Development

The rigid structure and dual functionality of this compound make it an attractive monomer for the construction of advanced materials with tailored properties. Both the isocyanide and nitrile groups can participate in polymerization reactions to form stable, porous, or functional polymeric architectures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. sigmaaldrich.combeilstein-journals.org The synthesis of COFs typically involves the polymerization of rigid organic building blocks through the formation of strong covalent bonds. Aromatic dinitriles are common monomers for the synthesis of triazine-based COFs through cyclotrimerization reactions. nih.gov

Given its bifunctional nature, this compound could potentially serve as a unique monomer for COF synthesis. The nitrile group can undergo cyclotrimerization to form the characteristic triazine linkages of the framework. Simultaneously, the isocyanide group could either be incorporated into the framework through a different polymerization chemistry or remain as a pendant functional group within the pores of the COF. The presence of isocyanide functionalities within the pores could impart unique properties to the COF, such as enhanced affinity for specific guest molecules or the ability to undergo post-synthetic modification.

Monomer TypePolymerization ReactionResulting Linkage in COF
Aromatic DinitrileCyclotrimerizationTriazine
Aromatic DiisocyanideCyclotrimerizationNot commonly reported

This table highlights a common strategy for COF synthesis where a dinitrile monomer, a structural relative of this compound, is used.

The polymerization of isocyanides is a known method for the synthesis of helical polymers known as poly(isocyanide)s. wikipedia.org These polymers can exhibit interesting properties such as chiroptical activity and liquid crystallinity. The incorporation of a benzonitrile moiety into the side chain of a poly(isocyanide) by using this compound as a monomer could lead to polymers with enhanced thermal stability and specific functionalities.

The nitrile group can influence the polymer's solubility, thermal properties, and its interaction with other molecules or surfaces. Furthermore, the nitrile groups can be chemically modified post-polymerization to introduce a wide range of other functional groups, thereby tuning the polymer's properties for specific applications. For example, polymers containing cyano groups are of interest for the development of advanced electrical and optical materials due to the large dipole moment of the nitrile group. sapub.org

Polymerization MethodMonomerResulting PolymerPotential Properties
Transition Metal-Catalyzed PolymerizationAryl IsocyanidesPoly(isocyanide)sHelical structure, Chiroptical properties
Radical PolymerizationAcrylamide with a cyanophenoxy groupPoly(acrylamide)Thermal stability, Specific solubility

This table illustrates general approaches to functional polymers using monomers related to this compound.

Smart materials are materials that respond to external stimuli, such as changes in temperature, pH, light, or electric field. alliedacademies.org Polymers containing polar functional groups, such as the nitrile group, can exhibit stimuli-responsive behavior. For example, the incorporation of nitrile functionalities can enhance the dielectric properties of polymers, making them suitable for applications in actuators and sensors.

Functional polymers or COFs derived from this compound could be integrated into smart materials. The polar nitrile groups could contribute to the material's responsiveness to electric fields. Additionally, the porous nature of COFs could be exploited to encapsulate guest molecules that are released in response to a specific stimulus. The isocyanide group, if present as a pendant functionality, could be used to anchor the material to a surface or to interact with specific analytes in a sensor application.

Material TypeFunctional GroupStimulusPotential Application
PolymerNitrileElectric FieldDielectric Elastomer Actuators
PolymerNitrileTemperature/pHStimuli-responsive hydrogels
COFPore FunctionalityChemical AnalyteChemical Sensor

This table provides examples of how nitrile-containing materials, which could potentially be synthesized from this compound, are used in smart materials.

Isocyanide-Based Catalysis and Organocatalysis

The unique electronic properties of the isocyanide functional group have positioned isocyanide-containing compounds as versatile building blocks and ligands in both metal-catalyzed and organocatalytic reactions. beilstein-journals.orgnih.gov Isocyanides exhibit a characteristic ambiphilicity, with a nucleophilic carbon atom and an electrophilic nitrogen atom, allowing them to participate in a wide array of chemical transformations. Their strong σ-donating and moderate π-accepting capabilities make them effective ligands for stabilizing transition metal complexes. researchgate.net In organocatalysis, the isocyanide group can be directly involved in bond-forming events, leading to the construction of complex molecular architectures.

Catalytic Activity in Radical Transformations

Recent studies have revealed the potential of aromatic isocyanides to act as visible-light photocatalysts, initiating radical transformations. Specifically, they can facilitate the α-amino C(sp³)–H functionalization of aromatic tertiary amines. nih.gov This process involves a three-component cross-dehydrogenative coupling of the amine, the isocyanide, and water, which yields amide products under mild conditions. nih.gov

The mechanism is predicated on the isocyanide's ability to be excited by visible light, after which it can engage in a single-electron transfer (SET) with a tertiary amine. This generates an imidoyl radical anion and an aminium radical cation. The imidoyl radical is a key intermediate that can undergo further reactions. nih.gov The fate of this radical is dependent on the reaction conditions and can include oxidation to nitrilium ions or fragmentation. nih.gov The efficiency of these transformations can be significantly enhanced by the addition of a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), which stabilizes the imidoyl radical anion and prevents unproductive back-electron transfer. nih.gov

This photocatalytic activity demonstrates a novel reactivity pattern for aromatic isocyanides, expanding their utility beyond traditional cycloadditions and multicomponent reactions.

Chiral Catalysis with Isocyanide Ligands

Isocyanides are valuable ligands in asymmetric catalysis due to their ability to coordinate with various transition metals, including palladium, rhodium, and silver. beilstein-journals.orgresearchgate.netnih.gov The steric and electronic properties of the isocyanide ligand can be fine-tuned to create a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of a catalytic reaction.

The development of chiral isocyanide ligands has been instrumental in the synthesis of non-centrally chiral molecules, such as those with axial, planar, or helical chirality. beilstein-journals.orgresearchgate.net For instance, palladium-catalyzed enantioselective reactions involving the insertion of ferrocene-derived vinyl isocyanides have been developed to produce planar chiral pyridoferrocenes with high enantiomeric excess (ee). beilstein-journals.orgnih.gov Similarly, silver-catalyzed [3+2] cycloadditions using chiral phosphine ligands in conjunction with isocyanides can generate axially chiral 3-arylpyrroles or highly functionalized bicyclic 1-pyrrolines with excellent stereoselectivity. beilstein-journals.orgnih.gov

Axially chiral benzonitriles, which can be synthesized via organocatalytic methods, have shown promise as precursors to novel chiral ligands for asymmetric reactions. researchgate.net The versatility of the isocyanide group allows for its incorporation into diverse molecular backbones, enabling the design of bespoke ligands for specific catalytic applications. nih.gov

Table 1: Examples of Isocyanide-Based Chiral Catalysis
Catalyst SystemReaction TypeProduct TypeChirality TypeReported Yield / Enantioselectivity
Palladium / Chiral Phosphoramidite LigandIsocyanide Insertion / C-H ActivationPyridoferrocenesPlanar61–99% yield / 72–99% ee beilstein-journals.orgnih.gov
Silver / Chiral Amino-Phosphine LigandCentral-to-Axial Chirality TransferAtropisomeric 3-ArylpyrrolesAxial43–98% yield / 82–96% ee beilstein-journals.orgnih.gov
Silver / Chiral Phosphine LigandDesymmetric [3+2] CycloadditionBicyclic 1-PyrrolinesAxial and CentralUp to 97% yield / 99% ee beilstein-journals.orgnih.gov
Chiral Phosphoric Acid (Organocatalyst)Groebke–Blackburn–Bienaymé ReactionAxially Chiral Imidazo[1,2-a]pyridinesAxialUp to 99% yield / >99% ee beilstein-journals.orgnih.gov

Astrochemical and Interstellar Medium Relevance of Isocyanide/Nitrile Isomers

The study of molecules in the interstellar medium (ISM) provides crucial insights into the chemical processes that occur in space and the potential origins of complex organic molecules. nih.gov Nitrile (R-CN) and isonitrile (R-NC) isomers are of significant interest in astrochemistry. While nearly 20% of molecules detected in the ISM contain a cyano group, the vast majority are nitriles, with only a handful of isonitriles identified. aanda.orgaanda.org

A landmark discovery in this field was the first definitive detection of an aromatic molecule, benzonitrile (c-C₆H₅CN), in the cold molecular cloud TMC-1. nih.govbmsis.orggreenbankobservatory.orgchemistryworld.com This detection was significant as aromatic molecules are thought to be precursors to polycyclic aromatic hydrocarbons (PAHs), which are believed to be widespread throughout the universe. nih.govbmsis.org The identification of benzonitrile provides a chemical link between simple carbon-based molecules and these larger, more complex structures. bmsis.orggreenbankobservatory.org

The relative abundance of nitrile and isocyanide isomers in the ISM is governed by several factors, including their relative stabilities and the specific formation and destruction pathways available in different interstellar environments. semanticscholar.orgarxiv.org For most pairs, the nitrile isomer is thermodynamically more stable than the isocyanide isomer. arxiv.org For example, ab initio calculations show a large bonding energy difference between methyl cyanide (CH₃CN) and methyl isocyanide (CH₃NC). arxiv.org

However, the interaction of these isomers with the surfaces of interstellar dust grains can influence their chemistry. Studies on the adsorption of CH₃CN and CH₃NC on water ice and silica surfaces have shown that the more stable nitrile isomer interacts more strongly with these surfaces. aanda.org Conversely, for the HCN/HNC pair, the less stable isocyanide (HNC) can be more strongly adsorbed if hydrogen bonding is favorable. aanda.org This indicates that the strength of the molecule-surface interaction is not solely dependent on the intrinsic stability of the isomer but on its ability to form bonds with the surface. aanda.org Therefore, interstellar grains could play a role in concentrating certain isomers or catalyzing their conversion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-isocyanobenzonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The one-step synthesis of aromatic isocyanates like this compound typically involves nitration or halogenation followed by cyanation. For example, 3-cyanophenyl isocyanate (CAS 16413-26-6) is synthesized via direct isocyanation of the precursor aryl halide using metal catalysts (e.g., Pd or Cu) under controlled temperatures (50–80°C) . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reagents (e.g., sodium cyanide) critically affect yield and purity. Confirm product identity using LC-MS and NMR to detect intermediates or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : IR spectroscopy identifies the isocyanate group (sharp peak near ~2200–2300 cm⁻¹ for C≡N and ~1650 cm⁻¹ for N=C=O), while ¹³C NMR confirms the nitrile carbon (~115–120 ppm) and isocyanate carbon (~125–135 ppm) . Contradictions in spectral data (e.g., unexpected peaks) may arise from hydrolysis products (e.g., urea derivatives). Cross-validate using high-resolution mass spectrometry (HR-MS) and compare with databases like NIST or PubChem .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its toxicity and reactivity, use fume hoods, nitrile gloves, and sealed containers to prevent exposure. Monitor degradation during storage via periodic GC-MS analysis, as prolonged storage may form hazardous byproducts (e.g., cyanides) . Dispose of waste via neutralization with aqueous bicarbonate and incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition or click chemistry reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in [2+2] or [3+2] cycloadditions. For example, the LUMO of the isocyanate group interacts preferentially with electron-rich dienophiles. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies resolve conflicting data in mechanistic studies involving this compound?

  • Methodological Answer : Contradictions in reaction pathways (e.g., competing nucleophilic vs. electrophilic mechanisms) require isotopic labeling (e.g., ¹⁵N tracing) and in-situ FTIR to track intermediate species. For example, deuterated solvents (DMSO-d₆) can clarify hydrogen-bonding effects in nucleophilic attacks .

Q. How do solvent polarity and temperature affect the degradation pathways of this compound?

  • Methodological Answer : Accelerated stability studies (40–60°C, 75% humidity) in polar aprotic solvents (e.g., acetonitrile) reveal hydrolysis to 3-cyanophenylurea. Quantify degradation kinetics using HPLC with a C18 column and mobile phase (acetonitrile:water = 70:30). Activation energy (Eₐ) calculations via Arrhenius plots inform storage recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.